1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate
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Overview
Description
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, a propan-2-yl group, and a carbamate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting an amine with an isocyanate or by using carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and leading to desired biological effects.
Inhibit or Activate Pathways: Affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-piperidin-1-ylpropan-2-yl acetate: Shares the piperidine and propan-2-yl groups but differs in the ester moiety.
Pyraclostrobin: A carbamate ester with a different aromatic substitution pattern.
Uniqueness
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63986-58-3 |
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Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O3/c1-4-12-23-17-8-9-18(15(2)13-17)20-19(22)24-16(3)14-21-10-6-5-7-11-21/h8-9,13,16H,4-7,10-12,14H2,1-3H3,(H,20,22) |
InChI Key |
XPCHXZVZSGFWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C |
Origin of Product |
United States |
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